![molecular formula C14H12F3NO2S B2548929 2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline CAS No. 439094-14-1](/img/structure/B2548929.png)
2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline
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Description
2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TFB or TFB-MPA and is used as a reagent in organic synthesis reactions.
Scientific Research Applications
Medicinal Chemistry and Drug Development
MTFSA has attracted attention in medicinal chemistry due to its structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Some notable applications include:
- Antibacterial Agents : MTFSA derivatives have shown promising antibacterial activity . Scientists are investigating their efficacy against drug-resistant bacteria.
- Antifungal Agents : MTFSA-based compounds exhibit antifungal properties, making them candidates for combating fungal infections .
Agrochemicals and Crop Protection
MTFSA derivatives play a role in agrochemical research:
- Herbicides : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (a precursor to MTFSA) is crucial for producing herbicides like fluazifop . These herbicides help control unwanted plant growth.
Bioactive Molecules
MTFSA-containing compounds have been explored for their bioactivity:
- Antileishmanial Activity : Some hydrazine-coupled pyrazoles, derived from MTFSA, exhibit potent antileishmanial effects . Researchers are investigating their use against leishmaniasis.
Anion Binding
MTFSA derivatives serve as anion binders:
- Monomeric Anion Binders : These compounds can selectively bind to anions, which has implications in analytical chemistry and molecular recognition .
Catalysis and Synthetic Methods
MTFSA contributes to synthetic methodologies:
- Copper-Catalyzed Reactions : The three-component synthesis of 4-sulfonyl-1,2,3-triazoles, involving MTFSA, demonstrates efficient copper-catalyzed oxidative sulfonylation and azide–enolate cycloaddition .
Structural Studies
Researchers investigate MTFSA derivatives to understand their crystal structures and electronic properties. These studies aid in designing functional materials.
Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. DOI: 10.3390/molecules26030581 Ferring Pharmaceuticals. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase Inhibitors: Identification of 4-[5-(4-Methylphenylsulfonyl)-3-trifluoromethylpyridyl]-2-methylthio-3-butyn-2-ol (SC-57666, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. DOI: 10.1021/jm960803q Al-Majid, A. M., Al-Omar, M. A., Al-Said, M. S., & Amr, A. E. (2023). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazoles. BMC Chemistry, 17(1), 1–12. DOI: 10.1186/s13065-023-01111-0
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-9-2-5-11(6-3-9)21(19,20)13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQCVLINMOJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)sulfonyl-5-(trifluoromethyl)aniline |
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